molecular formula C25H27N3O3 B11240037 N-(2,6-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2,6-dimethylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11240037
M. Wt: 417.5 g/mol
InChI Key: DUAYUKJYKKGWGM-UHFFFAOYSA-N
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Description

N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound It is characterized by the presence of a quinoline core, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE: can be compared with other quinoline derivatives, piperidine-containing compounds, and acetamide derivatives.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Piperidine-Containing Compounds: Compounds such as piperine, which is found in black pepper and has various biological activities.

    Acetamide Derivatives: Compounds like paracetamol (acetaminophen), which is widely used as an analgesic and antipyretic.

Uniqueness

The uniqueness of N-(2,6-DIMETHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C25H27N3O3/c1-17-9-8-10-18(2)24(17)26-22(29)16-28-21-12-5-4-11-19(21)20(15-23(28)30)25(31)27-13-6-3-7-14-27/h4-5,8-12,15H,3,6-7,13-14,16H2,1-2H3,(H,26,29)

InChI Key

DUAYUKJYKKGWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4

Origin of Product

United States

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